Desmethyl Tiagabine Hydrochloride
Description
Chemical Identity and Nomenclature
Desmethyl Tiagabine Hydrochloride, systematically named (3R)-1-[( Z)-4-(3-methylthiophen-2-yl)-4-thiophen-2-ylbut-3-enyl]piperidine-3-carboxylic acid hydrochloride , is a derivative of the anticonvulsant agent Tiagabine. Its molecular formula is C₁₉H₂₄ClNO₂S₂ , with a molecular weight of 397.98 g/mol . The compound is recognized by several synonyms, including This compound (CAS 145195-52-4) and Tiagabine Impurity 6 (CAS 748741-38-0). The structural depiction reveals a piperidine-3-carboxylic acid backbone substituted with thiophene and methylthiophene groups, with a hydrochloride salt formation at the tertiary amine.
The IUPAC name underscores its stereochemistry, specifying the R configuration at the piperidine ring and the Z geometry of the butenyl chain. Its SMILES notation, Cl.Cc1ccsc1\C(=C/CCN2CCCC@HC(=O)O)\c3cccs3 , encodes the spatial arrangement of atoms, emphasizing the double bond configuration and chiral centers.
Structural Relationship to Parent Compound Tiagabine
This compound is structurally related to Tiagabine Hydrochloride (C₂₀H₂₅ClN₂O₂S₂), differing by the absence of a methyl group on the piperidine ring and the presence of a secondary amine instead of a tertiary amine. This modification reduces the molecular weight by 15.03 g/mol compared to Tiagabine Hydrochloride (412.01 g/mol vs. 397.98 g/mol). The parent compound, Tiagabine, features a methylated piperidine nitrogen, which enhances its lipophilicity and binding affinity to the GABA transporter 1 (GAT-1).
The desmethyl variant retains the core pharmacophore responsible for GABA reuptake inhibition but exhibits altered pharmacokinetic properties due to reduced steric hindrance at the amine site. Comparative analysis of their crystal structures reveals that the absence of the methyl group in this compound allows for stronger ionic interactions with the hydrochloride counterion, potentially influencing solubility.
Historical Context in Pharmaceutical Chemistry
This compound emerged as a critical metabolite during the development of Tiagabine, a first-generation GAT-1 inhibitor approved by the FDA in 1997. Early pharmacokinetic studies in the 1990s identified Desmethyl Tiagabine as a major oxidative metabolite formed via cytochrome P450 3A4 (CYP3A4)-mediated demethylation. Its discovery coincided with advancements in analytical techniques, such as high-performance liquid chromatography (HPLC), which enabled precise quantification of Tiagabine and its impurities in biological matrices.
The compound gained regulatory attention when the United States Pharmacopeia (USP) designated it as a reference standard for quality control in Tiagabine formulations. Patent disputes in the 2000s, such as Cephalon v. Sun Pharmaceuticals (2011), highlighted its role in ensuring generic drug equivalence, as this compound was classified as a "specified impurity" requiring stringent monitoring.
Significance in Analytical Research
This compound is indispensable in pharmaceutical analytics, serving three primary roles:
- Reference Standard : It is used to calibrate HPLC and mass spectrometry systems for quantifying Tiagabine purity. SynZeal and Toronto Research Chemicals supply the compound with ≥98% purity, certified via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
- Impurity Profiling : Regulatory guidelines mandate its identification in Tiagabine batches at thresholds ≤0.15%. Studies demonstrate that elevated levels of this compound correlate with reduced drug efficacy due to competitive GAT-1 binding.
- Metabolite Studies : As a primary metabolite, it aids in elucidating Tiagabine’s metabolic pathways. Research using radiolabeled this compound has clarified its renal excretion kinetics (25%) and fecal elimination (63%).
A 2025 study validated a ultra-high-performance liquid chromatography (UHPLC) method for simultaneous detection of Tiagabine and this compound in plasma, achieving a limit of quantification (LOQ) of 0.1 ng/mL. Such advancements underscore its utility in preclinical and clinical research.
Table 1: Key Chemical Properties of this compound
Properties
CAS No. |
148407-68-2 |
|---|---|
Molecular Formula |
C₁₉H₂₄ClNO₂S₂ |
Molecular Weight |
397.98 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathways
The synthesis of this compound derives from adaptations of Tiagabine’s production methods, with deliberate omissions of methyl-group introductions. A pivotal route involves:
-
Grignard Reagent Formation :
-
A thiophene-derived Grignard reagent reacts with 4-halo butyric ester to form a tetrahydrofuran (THF) intermediate. Unlike Tiagabine’s synthesis, which uses 3-methylthiophene, Desmethyl variants employ unsubstituted thiophene to avoid methyl group incorporation.
-
Example: 2-bromothiophene reacts with magnesium in THF to generate the corresponding Grignard reagent, which subsequently couples with 4-bromobutyrate.
-
-
Ring-Opening with Haloid Acids :
-
N-Alkylation and Hydrolysis :
Comparative Reaction Conditions
The table below summarizes optimized parameters for each synthetic stage:
Purification and Characterization
Crystallization Techniques
Industrial-scale purification employs solvent-antisolvent systems to isolate high-purity this compound:
Spectroscopic Validation
PubChem data confirms structural fidelity through:
-
NMR : Distinct signals for thiophene protons (δ 7.2–7.4 ppm) and piperidine carbons (δ 45–55 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 397.98 (C₁₉H₂₄ClNO₂S₂⁺).
Industrial Production Challenges
Regioselectivity Concerns
The absence of a methyl group increases reactivity at the thiophene ring, risking undesired substitutions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions: Desmethyl Tiagabine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Epilepsy Management
Desmethyl Tiagabine Hydrochloride has been investigated for its efficacy in treating epilepsy, particularly partial seizures. The parent compound, Tiagabine, is already approved for use as an adjunctive therapy in adults and children aged 12 years and older with partial seizures. Clinical studies have shown that Tiagabine can reduce seizure frequency by at least 50% in a significant percentage of patients .
Table 1: Efficacy of Tiagabine in Clinical Trials
| Study Reference | Patient Population | Dosage (mg/day) | Seizure Reduction (%) | Duration (weeks) |
|---|---|---|---|---|
| Rowan et al. (1994) | Adults with partial seizures | 16-56 | Significant vs placebo | 12 |
| Jedrzejczak (2005) | Mixed population | 30-50 | 71.4% achieved >50% reduction | 16 |
| Chahem & Bauer (2007) | Patients with refractory seizures | 10-60 | 13.2% achieved >50% reduction | 12 |
Off-label Uses
Beyond epilepsy, this compound may have potential off-label applications in treating mood disorders and migraine headaches. Although these uses are not formally approved, anecdotal evidence and preliminary studies suggest that GABAergic agents might benefit patients with bipolar disorder and other mood-related conditions .
Safety Profile
The safety profile of this compound appears to mirror that of its parent compound, with common side effects including dizziness, somnolence, and fatigue. Notably, it does not seem to adversely affect cognitive function or increase the risk of fractures . However, caution is advised when prescribing this compound due to the potential risk of seizures in patients without epilepsy when used off-label .
Bipolar Disorder
A clinical case study explored the use of Tiagabine in treatment-refractory bipolar disorder patients. The results indicated limited efficacy, with most patients showing no significant change in their condition after treatment . This highlights the need for further research into the effectiveness of this compound in psychiatric applications.
Pediatric Use
Tiagabine has been utilized off-label for treating infantile spasms (West syndrome) in children, although it is not FDA-approved for this indication . Clinical observations suggest that careful dosing based on weight can lead to positive outcomes.
Mechanism of Action
Desmethyl Tiagabine Hydrochloride exerts its effects by inhibiting acetyltransferases, enzymes involved in various biological processes. This inhibition can enhance the effectiveness of certain medications by preventing their metabolism. Additionally, it may interact with gamma-aminobutyric acid (GABA) receptors, similar to Tiagabine, which increases the availability of GABA in the central nervous system .
Comparison with Similar Compounds
Tiagabine Hydrochloride
Key Differences :
- Structure: Tiagabine Hydrochloride (C₂₀H₂₆ClNO₂S₂) includes a methyl group absent in its desmethyl analog. Both share a piperidine-3-carboxylic acid backbone and two thiophene rings critical for GABA transporter (GAT-1) binding .
- Pharmacology : Tiagabine inhibits GABA reuptake with IC₅₀ values of 67 nM (synaptosomes), 446 nM (neurons), and 182 nM (glia) . Desmethyl Tiagabine’s activity is presumed lower due to altered lipophilicity and binding affinity from demethylation.
Table 1: Molecular Properties Comparison
| Property | Tiagabine Hydrochloride | Desmethyl Tiagabine Hydrochloride |
|---|---|---|
| Molecular Formula | C₂₀H₂₆ClNO₂S₂ | C₁₉H₂₃ClNO₂S₂ |
| Molecular Weight (g/mol) | 412.01 | 397.99 |
| CAS Number | 145821-59-6 | 148407-68-2 |
| Therapeutic Use | Anticonvulsant | Research impurity/metabolite |
Carbamazepine
Functional Contrast :
- Mechanism : Carbamazepine, a sodium channel blocker, differs mechanistically from Tiagabine’s GABAergic action.
- Transdermal Delivery : Microneedle rollers enhance Tiagabine’s transdermal flux by 6.74-fold but reduce Carbamazepine’s permeability, highlighting differences in solubility and molecular interactions .
Table 2: Pharmacokinetic and Delivery Profiles
| Compound | Transdermal Flux (μg/cm²/h) | Microneedle Enhancement |
|---|---|---|
| Tiagabine Hydrochloride | 0.45 (passive) | 6.74-fold increase |
| Carbamazepine | 1.20 (passive) | Reduced flux |
Deuterated Analogs (e.g., [²H₅]-Tiagabine Hydrochloride)
Other Desmethyl Derivatives (e.g., Desmethyl Diazepam)
- Metabolic Relevance: Desmethyl Diazepam (a nordazepam metabolite) retains pharmacological activity, unlike Desmethyl Tiagabine, which lacks documented therapeutic efficacy . This underscores variability in the bioactivity of desmethyl metabolites across drug classes.
Research and Regulatory Considerations
- Impurity Control: The U.S. Pharmacopeia (USP) mandates strict purity criteria for Tiagabine Hydrochloride, including limits on (S)-(+) isomer content and corrections to analytical methods .
- Therapeutic Potential: While Tiagabine is clinically established, Desmethyl Tiagabine’s utility remains confined to preclinical studies. Its structural similarity, however, makes it valuable for understanding metabolic degradation pathways.
Q & A
Q. How can analytical methods for this compound align with updated USP requirements?
- Methodological Answer : Monitor USP revisions for method updates (e.g., mobile phase specifications in NF 37). Revalidate methods by:
- Re-testing system suitability parameters (e.g., column efficiency ≥ 2000 theoretical plates).
- Updating calculations to reflect revised molecular weight ratios in assay formulas .
Q. What protocols ensure isotopic purity in deuterated analogs of this compound for metabolic tracing?
- Methodological Answer : Synthesize [²H₅]-Desmethyl Tiagabine Hydrochloride via catalytic deuteration:
- Use Pd/C or Raney nickel under D₂ atmosphere to replace labile hydrogens.
- Confirm isotopic enrichment (>98%) using high-resolution MS and ²H-NMR .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
